Methyl-(2-oxo-2-phenyl-ethyl)-carbamic acid tert-butyl ester
Overview
Description
Methyl-(2-oxo-2-phenyl-ethyl)-carbamic acid tert-butyl ester is an organic compound with a complex structure that includes a carbamate group, a phenyl ring, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-(2-oxo-2-phenyl-ethyl)-carbamic acid tert-butyl ester typically involves the reaction of phenylglyoxal with tert-butyl carbamate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate ester linkage. The reaction mixture is then heated to promote the esterification process, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl-(2-oxo-2-phenyl-ethyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of phenylglyoxylic acid derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl-(2-oxo-2-phenyl-ethyl)-carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl-(2-oxo-2-phenyl-ethyl)-carbamic acid tert-butyl ester exerts its effects involves interactions with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The phenyl ring can also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-4-phenylbutyrate: Similar in structure but with an ethyl ester instead of a tert-butyl ester.
Phenylglyoxal derivatives: Compounds with similar oxo and phenyl groups but different substituents.
Uniqueness
Methyl-(2-oxo-2-phenyl-ethyl)-carbamic acid tert-butyl ester is unique due to its combination of a carbamate group and a tert-butyl ester, which imparts distinct reactivity and stability compared to similar compounds. This uniqueness makes it valuable in specific synthetic and research applications.
Biological Activity
Methyl-(2-oxo-2-phenyl-ethyl)-carbamic acid tert-butyl ester, commonly referred to as a carbamate derivative, has garnered attention in the fields of organic chemistry and medicinal research due to its unique structural features and potential biological activities. This compound is characterized by the presence of a carbamate group, an oxo group, and a phenyl ring, which contribute to its reactivity and interactions with biological systems.
Structure and Reactivity
The molecular structure of this compound can be represented as follows:
This compound can undergo various chemical reactions, including:
- Oxidation : Can be oxidized to form corresponding oxo derivatives.
- Reduction : The oxo group can be converted to a hydroxyl group.
- Substitution : The phenyl ring can participate in electrophilic aromatic substitution reactions.
Synthesis Methods
The synthesis typically involves:
- Starting Materials : Utilizing phenylacetic acid and tert-butyl carbamate.
- Formation of Intermediate : Converting phenylacetic acid to its acid chloride using thionyl chloride.
- Nucleophilic Substitution : Reacting the acid chloride with tert-butyl carbamate in the presence of a base like triethylamine.
This compound exerts its biological effects through interactions with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. Additionally, the phenyl ring may engage in π-π interactions with aromatic residues in proteins, influencing biological activity significantly.
Biological Applications
Research indicates several potential applications for this compound:
- Biochemical Probes : Investigated for its reactivity as a biochemical probe in enzyme studies.
- Drug Development : Explored for use in designing enzyme inhibitors, particularly in anti-inflammatory pathways .
Case Studies
- Anti-inflammatory Activity : In studies involving derivatives of similar structures, compounds were shown to inhibit the pro-inflammatory transcription factor NF-κB. For example, modifications at the carboxylic acid position yielded potent inhibitors, suggesting that similar modifications could enhance the activity of this compound .
- Prodrug Development : Research into carbamate derivatives has demonstrated their potential as prodrugs that enhance bioavailability and therapeutic efficacy by protecting active pharmaceutical ingredients from metabolic degradation during absorption .
Comparative Analysis
A comparison of this compound with similar compounds reveals its unique properties:
Compound Name | Structure Similarity | Biological Activity | Unique Features |
---|---|---|---|
Ethyl 2-oxo-4-phenylbutyrate | Similar backbone | Moderate anti-inflammatory | Ethyl vs. tert-butyl ester |
Phenylglyoxal derivatives | Similar oxo and phenyl groups | Antioxidant properties | Different substituents |
Properties
IUPAC Name |
tert-butyl N-methyl-N-phenacylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15(4)10-12(16)11-8-6-5-7-9-11/h5-9H,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKSNAFHIMNMLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701188759 | |
Record name | 1,1-Dimethylethyl N-methyl-N-(2-oxo-2-phenylethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701188759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77184-10-2 | |
Record name | 1,1-Dimethylethyl N-methyl-N-(2-oxo-2-phenylethyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77184-10-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-methyl-N-(2-oxo-2-phenylethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701188759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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